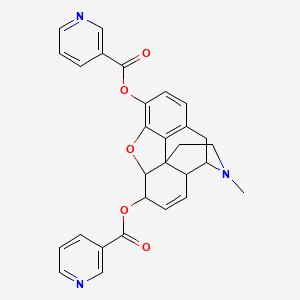
Morphine dinicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morphine dinicotinate, also known as this compound, is a useful research compound. Its molecular formula is C29H25N3O5 and its molecular weight is 495.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pain Management
Morphine dinicotinate is primarily used for its analgesic effects. Its potency makes it suitable for managing severe pain conditions, including:
- Post-operative Pain: Nicomorphine is commonly utilized in patient-controlled analgesia (PCA) units, allowing patients to self-administer the drug within prescribed limits .
- Cancer Pain: It is effective in alleviating pain associated with cancer, providing relief to patients who may not respond adequately to other opioids .
- Chronic Pain: The compound is also indicated for chronic non-malignant pain conditions, demonstrating efficacy in long-term pain management .
Respiratory Distress Management
Recent studies have explored the use of nebulized morphine (which may include derivatives like this compound) for managing dyspnea in patients with advanced lung disease or heart failure. In a case study involving four patients, nebulized morphine provided significant relief from breathlessness without major changes in arterial blood gas results or vital signs . This suggests potential applications in palliative care settings.
Pharmacological Insights
This compound exhibits a unique pharmacological profile due to its structural modifications compared to standard morphine. The following table summarizes key pharmacological properties:
| Property | Morphine | This compound |
|---|---|---|
| Potency | Standard | 2-3 times more potent |
| Route of Administration | Oral, IV | Oral, IV |
| Side Effects | Nausea, constipation | Similar to morphine |
| Clinical Indications | Severe pain | Severe pain, dyspnea |
Case Study 1: Post-operative Pain Management
A clinical case documented the use of nicomorphine in a post-operative setting where patients reported substantial pain relief. The study monitored vital signs and pain levels over several days. Patients received doses ranging from 5-10 mg every 3-5 hours, with significant improvements noted in their overall comfort levels .
Case Study 2: Nebulized Morphine for Dyspnea
Another case study highlighted the administration of nebulized morphine in patients with end-stage chronic lung disease. The treatment led to a notable decrease in dyspnea symptoms without significant adverse effects, indicating its viability as a therapeutic option in palliative care .
Propiedades
Fórmula molecular |
C29H25N3O5 |
|---|---|
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
[3-methyl-9-(pyridine-3-carbonyloxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C29H25N3O5/c1-32-13-10-29-20-7-9-23(36-28(34)19-5-3-12-31-16-19)26(29)37-25-22(8-6-17(24(25)29)14-21(20)32)35-27(33)18-4-2-11-30-15-18/h2-9,11-12,15-16,20-21,23,26H,10,13-14H2,1H3 |
Clave InChI |
HNDXBGYRMHRUFN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC(=O)C6=CN=CC=C6)OC3C(C=C4)OC(=O)C7=CN=CC=C7 |
Sinónimos |
is(nicotinyl)morphine morphine dinicotinate nicomorphine nicomorphine hydrochloride Vilan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















